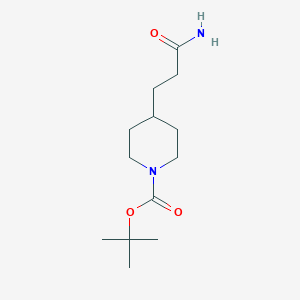
3-(1-(t-Butoxycarbonyl)piperidin-4-yl)propionamide
Cat. No. B8454940
M. Wt: 256.34 g/mol
InChI Key: OULBMMDRYMCFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06265434B1
Procedure details


A mixture of 1.29 g (5.0 mmol) of 3-(1-(t-butoxycarbonyl)piperidin-4-yl)propionamide (from EXAMPLE 98, Step B) and 1.65 mL (15.0 mmol) of 4-methylmorpholine in 25 mL of CH2Cl2 at 0° C. was treated with 0.70 mL of isobutyl chloroformate. The resulting mixture was stirred cold for 15 min, then treated with 0.78 g (8.0 mmol) of O,N-dimethylhydroxylamine×HCl. The resulting mixture was stirred cold for 3.5 h, quenched with 100 mL of 0.5 N KHSO4, then extracted with 200 mL of ether. The extract was washed with 100 mL of 1.0 N NaOH, 50 mL of sat'd NaCM, dried and concentrated. Flash chromatography on 60 g of silica gel using 10:1 v/v, then 3:1 v/v CH2Cl2/EtOAc as the eluant afforded 1.31 g (91%) of the title compound: 1H NMR (300 MHz, CDCl3) δ 1.07-1.18 (m, 2H), 1.38-1.69 (5H), 1.45 (s, 9H), 2.45 (t, J=7.6, 2H), 2.68 (app t, J=12.4, 2H), 3.18 (s, 3H), 3.69 (s, 3H), 4.05-4.11 (m, 2H).
Quantity
1.29 g
Type
reactant
Reaction Step One






Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][C:16]([NH2:18])=[O:17])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CN1CC[O:23][CH2:22]C1.Cl[C:27](OCC(C)C)=O.CONC.Cl>C(Cl)Cl>[CH3:22][O:23][N:18]([CH3:27])[C:16](=[O:17])[CH2:15][CH2:14][CH:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.29 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(=O)N
|
|
Name
|
|
|
Quantity
|
1.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.78 g
|
|
Type
|
reactant
|
|
Smiles
|
CONC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred cold for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred cold for 3.5 h
|
|
Duration
|
3.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 100 mL of 0.5 N KHSO4
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 200 mL of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with 100 mL of 1.0 N NaOH, 50 mL of sat'd NaCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(CCC1CCN(CC1)C(=O)OC(C)(C)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.31 g | |
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
